1-(Methylsulfonyl)-3-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one
Description
1-(Methylsulfonyl)-3-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one is a heterocyclic compound featuring an imidazolidin-2-one core substituted with a methylsulfonyl group and a 3-(thiophen-3-yl)pyrrolidine-1-carbonyl moiety. The thiophene ring introduces aromaticity and π-π stacking capabilities, while the pyrrolidine carbonyl group may influence conformational flexibility and hydrogen-bonding interactions.
Properties
IUPAC Name |
1-methylsulfonyl-3-(3-thiophen-3-ylpyrrolidine-1-carbonyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-22(19,20)16-6-5-15(13(16)18)12(17)14-4-2-10(8-14)11-3-7-21-9-11/h3,7,9-10H,2,4-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTKOFBVRDVPBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCC(C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Methylsulfonyl)-3-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one (CAS No. 2191267-09-9) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 343.4 g/mol. The structure features a methylsulfonyl group and a thiophene ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃O₄S₂ |
| Molecular Weight | 343.4 g/mol |
| CAS Number | 2191267-09-9 |
The mechanism of action of 1-(Methylsulfonyl)-3-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one involves interactions with specific molecular targets, such as enzymes or receptors. The compound's unique structure allows it to modulate the activity of these targets, potentially leading to various biological effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in diseases like diabetes and cancer.
- Signal Transduction Modulation: It may affect signaling pathways, altering cellular responses to external stimuli.
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
-
Antimicrobial Activity:
- Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the thiophene ring is often associated with enhanced antibacterial activity against Gram-positive bacteria.
-
Anticancer Properties:
- Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
-
Anti-inflammatory Effects:
- There is evidence that compounds containing methylsulfonyl groups exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-(Methylsulfonyl)-3-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated a series of imidazolidinone derivatives for their anticancer activity. The results indicated that certain derivatives exhibited significant cytotoxic effects on human cancer cell lines, suggesting that modifications to the imidazolidinone scaffold could enhance antitumor efficacy .
Case Study 2: Antimicrobial Testing
In another research effort, a library of thiophene-containing compounds was screened for antimicrobial activity against various bacterial strains. Results showed that compounds with similar structural features demonstrated potent activity against resistant strains like MRSA .
Comparison with Similar Compounds
Electronic and Conformational Features
- Methylsulfonyl Group : Present in both the target compound and the pyrethroid analog (), this group enhances polarity and may improve binding to biological targets (e.g., enzymes or receptors) .
- Thiophene vs. Pyridine/Phenyl : The thiophen-3-yl group in the target compound offers sulfur-mediated interactions distinct from nitrogen in pyridin-2-yl (7d) or oxygen in 4-methoxyphenyl (7a). This could modulate solubility and redox properties .
Computational and Crystallographic Tools
- SHELX Software : Widely used for small-molecule crystallography (e.g., confirming the pyrethroid analog’s structure in ), SHELX could elucidate the target compound’s stereochemistry and packing interactions .
- ORTEP-3 : Graphical interfaces like ORTEP-3 facilitate visualization of molecular geometries, aiding in comparative analyses of bond lengths and angles .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(methylsulfonyl)-3-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Use coupling agents like 1,1'-thiocarbonyldiimidazole (as seen in analogous imidazole-thiazolidinone syntheses) to link the pyrrolidine-thiophene moiety to the imidazolidinone core. Reflux conditions (e.g., ethanol, 8–12 hours) are common .
- Purification : Column chromatography with chloroform:methanol (4:1 v/v) or recrystallization from ethanol/water mixtures improves purity .
- Yield optimization : Control stoichiometry, temperature, and catalyst selection (e.g., acid/base catalysts for imine formation).
Q. How should researchers characterize the hydrogen-bonding network in the crystal structure of this compound?
Answer:
- X-ray crystallography : Use SHELXL for refinement to determine bond lengths and angles .
- Graph set analysis : Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., R(8) motifs) and identify supramolecular interactions .
- Validation : Cross-reference data with ORTEP-III for graphical representation of thermal ellipsoids and molecular geometry .
Advanced Research Questions
Q. How can contradictions between experimental and computational data for molecular geometry be resolved?
Answer:
- Multi-software validation : Compare SHELX-refined crystallographic data with DFT-optimized geometries. Discrepancies in bond angles >2° may indicate lattice packing effects .
- Data reconciliation : Use ORTEP-III to visualize torsional strain in the pyrrolidine ring and adjust computational models to account for crystal-field distortions .
- Statistical analysis : Apply Hamilton R-factors to assess the reliability of crystallographic data against computational predictions .
Q. What strategies control stereoselectivity during the synthesis of the pyrrolidine-thiophene moiety?
Answer:
- Chiral auxiliaries : Introduce tert-butyloxycarbonyl (Boc) groups to direct stereochemistry during cyclization .
- Catalytic asymmetric synthesis : Use transition-metal catalysts (e.g., Ru complexes) for enantioselective formation of the pyrrolidine ring, as demonstrated in related imidazole-pyrrolidine systems .
- Monitoring : Track reaction progress via TLC/HPLC and characterize intermediates using H/C NMR to confirm stereochemical integrity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
